MCAAD-3 is a synthetic, near-infrared (NIR) fluorescent probe designed for the detection of amyloid plaques, particularly beta-amyloid (Aβ) plaques associated with Alzheimer's disease. [] It belongs to a class of molecules based on the electron donor-acceptor architecture. [] In the context of scientific research, MCAAD-3 serves as a valuable tool for visualizing and studying amyloid plaques in vitro and in vivo. [, ]
The synthesis of MCAAD-3 involves several key steps, typically beginning with the preparation of its precursor compounds. The synthetic route generally includes:
Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and fluorescence characteristics. For instance, the synthesis may be performed under inert atmosphere conditions to prevent degradation or unwanted side reactions .
MCAAD-3 features a complex molecular structure that contributes to its function as a fluorescent probe. The key aspects include:
MCAAD-3 participates in several chemical interactions primarily involving amyloid beta aggregates:
The mechanism of action for MCAAD-3 involves several key processes:
MCAAD-3 possesses several notable physical and chemical properties:
MCAAD-3 has several scientific applications, particularly in the field of neurobiology:
Mcaad-3 (Medium-Chain acyl-CoA dehydrogenase-3) belongs to the acyl-CoA dehydrogenase (ACAD) enzyme family, which initiates the mitochondrial β-oxidation spiral by catalyzing the α,β-dehydrogenation of acyl-CoA esters. This enzyme exhibits strict chain-length specificity for medium-chain fatty acids (C6–C12), with optimal activity observed for octanoyl-CoA (C8) substrates [1] [4]. The catalytic mechanism involves three key steps:
Structural studies reveal that substrate specificity is governed by a hydrophobic substrate-binding tunnel with precise volume constraints. The tunnel accommodates medium-chain fatty acids through van der Waals interactions with residues like Thr168, Glu99, and Phe283, which create a molecular ruler that excludes longer chains (>C14) [4] [5]. Mutagenesis studies demonstrate that substitutions at these positions alter chain-length preference—e.g., Phe283Ala mutation extends activity toward C14-CoA substrates [5].
Table 1: Substrate Specificity Profile of Mcaad-3
Acyl-CoA Substrate | Chain Length | Relative Activity (%) | Structural Determinants |
---|---|---|---|
Butyryl-CoA | C4 | 15–20% | Incomplete cavity filling |
Hexanoyl-CoA | C6 | 65–75% | Optimal hydrophobic packing |
Octanoyl-CoA | C8 | 100% | Ideal tunnel occupancy |
Decanoyl-CoA | C10 | 80–90% | Minor steric strain |
Dodecanoyl-CoA | C12 | 30–40% | Terminal methyl clash |
Mcaad-3 functions as a primary electron donor to the mitochondrial ETF, a heterodimeric FAD/AMP-binding protein (ETFA/ETFB). This interaction couples fatty acid oxidation to the respiratory chain via ETF:ubiquinone oxidoreductase (ETF:QO) [3]. Key aspects of this interaction include:
Table 2: Impact of ETF Mutations on Mcaad-3 Electron Transfer
ETF Variant | Kd (nM) | Electron Transfer Rate (k/s⁻¹) | MADD Phenotype Severity |
---|---|---|---|
Wild-type | 24 | 450 ± 30 | – |
β-Asp128Asn | 2400 | 85 ± 12 | Mild/late-onset |
β-Arg191Cys | 310 | 120 ± 18 | Moderate |
β-Cys42Arg (folding-defective) | ND | Undetectable | Severe/neonatal |
Transition state analogs have been instrumental in characterizing Mcaad-3’s catalytic mechanism. The most extensively studied analog, 3-thiaoctanoyl-CoA (3S-C8-CoA), mimics the enolate intermediate formed during dehydrogenation [7]:
Table 3: Transition State Analogs for Mcaad-3 Mechanism Studies
Analog | Mimicked State | Binding Affinity (Kd) | Key Structural Findings |
---|---|---|---|
3-Thiaoctanoyl-CoA | Enolate intermediate | 0.11 μM | Flavin-substrate charge-transfer complex |
2-Methyloctanoyl-CoA | Carbocation intermediate | 2.3 μM | Substrate backbone distortion at C3 |
4-Pentynoyl-CoA | Radical transition state | 8.7 μM | Limited flavin interaction (distance >4Å) |
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: